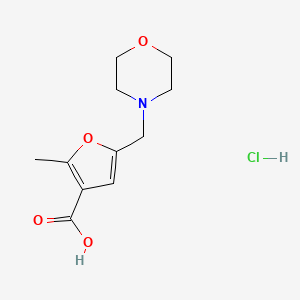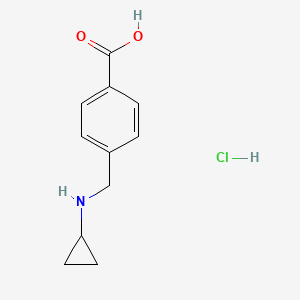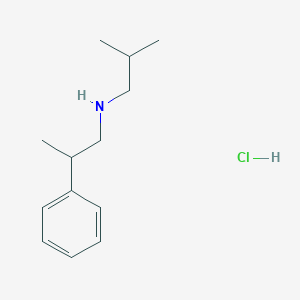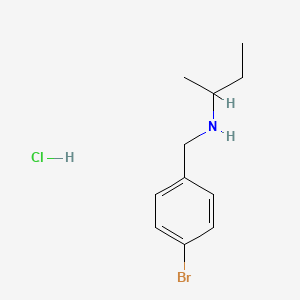![molecular formula C14H24ClN B3086072 (Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride CAS No. 1158481-73-2](/img/structure/B3086072.png)
(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Branched Chain Aldehydes in Foods
Research into branched aldehydes, which share structural motifs with the compound , focuses on their production, breakdown pathways, and significance as flavor compounds in various food products. Understanding these pathways is essential for controlling the formation of desired aldehyde levels in food (Smit, Engels, & Smit, 2009).
Sorption of Phenoxy Herbicides
Studies on the sorption of phenoxy herbicides to soil and organic matter help understand how similar chemical structures interact with environmental matrices. Such interactions are crucial for assessing the environmental fate and mobility of chemical compounds (Werner, Garratt, & Pigott, 2012).
Parabens in Aquatic Environments
The occurrence, fate, and behavior of parabens, which, like the compound , are used in consumer products, have been reviewed to understand their persistence in aquatic environments and potential as endocrine disruptors (Haman, Dauchy, Rosin, & Munoz, 2015).
Organic Synthesis Using Clay Catalysts
Research into the use of metal cation-exchanged clay as catalysts for organic synthesis, including the production of compounds with specific functional groups, highlights methodologies that might be relevant for synthesizing or modifying compounds similar to “(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride” (Tateiwa & Uemura, 1997).
Degradation of Chemical Compounds
Studies on the decomposition of various compounds, such as methyl tert-butyl ether, by adding hydrogen in a cold plasma reactor, provide insight into degradation pathways that could be relevant for understanding the environmental fate or breakdown processes of chemically related compounds (Hsieh, Tsai, Chang, & Tsao, 2011).
Propiedades
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-5-12(4)15-10-13-6-8-14(9-7-13)11(2)3;/h6-9,11-12,15H,5,10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZPAILPVIQAIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)C(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[4-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3085992.png)
amine hydrochloride](/img/structure/B3085997.png)


amine hydrochloride](/img/structure/B3086028.png)
amine hydrochloride](/img/structure/B3086029.png)

![{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3086039.png)
amine hydrochloride](/img/structure/B3086042.png)

![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086049.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086056.png)
![(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086066.png)